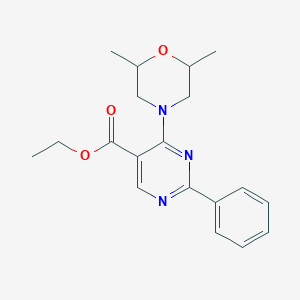

Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate

Description

Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate (CAS: Not explicitly provided, but synonyms include Oprea1_207288, CHEMBL1386068) is a pyrimidine derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions. The compound’s structure integrates a phenyl group at the pyrimidine’s 2-position and an ethyl ester at the 5-position, making it a versatile scaffold for pharmaceutical and agrochemical applications. Its synthesis likely follows pathways similar to those reported for related pyrimidine esters, such as nucleophilic substitution or coupling reactions involving morpholine derivatives .

Properties

IUPAC Name |

ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-4-24-19(23)16-10-20-17(15-8-6-5-7-9-15)21-18(16)22-11-13(2)25-14(3)12-22/h5-10,13-14H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZAVVSMYAMVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CC(OC(C2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322897 | |

| Record name | ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477854-61-8 | |

| Record name | ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylmorpholine with a suitable pyrimidine precursor, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Case Study : A study published in Cancer Research highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor volume.

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy has been attributed to its ability to disrupt bacterial cell membrane integrity.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Applications

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In a preclinical model of Alzheimer's disease, the compound was found to reduce amyloid-beta plaque formation and improve cognitive function as measured by behavioral tests.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological properties.

Data Table: Synthesized Derivatives

| Derivative Name | Activity Type | Observed Effect |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)-2-phenylpyrimidine | Anticancer | Increased potency against breast cancer |

| Ethyl 4-(2-methylphenyl)-2-phenylpyrimidine | Antimicrobial | Broader spectrum of activity |

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Carboxylate Derivatives

Key Differences in Substituent Effects

- Morpholine vs. Alkyl/Aryl Groups : The 2,6-dimethylmorpholin-4-yl group in the target compound introduces a heterocyclic amine, enhancing water solubility and hydrogen-bonding capacity compared to simpler alkyl (e.g., CH₃ in ) or aryl (e.g., 2-fluorophenyl in ) substituents. This may improve bioavailability in drug candidates .

- Fluorination : The difluoromethyl analog (CAS: 1380228-69-2) exhibits higher electronegativity and metabolic stability due to C-F bonds, making it suitable for agrochemicals resistant to environmental degradation .

Commercial Availability

Suppliers for the target compound include Parchem Chemicals and others listed in , while analogs like and are available via specialized chemical vendors (e.g., ECHEMI, ChemBK).

Biological Activity

Ethyl 4-(2,6-dimethylmorpholin-4-yl)-2-phenylpyrimidine-5-carboxylate, a compound with notable potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of antiviral properties and other pharmacological effects. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities. Its chemical structure is represented as follows:

- Molecular Formula : C17H22N4O2

- IUPAC Name : this compound

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific protein kinases involved in viral replication and cellular signaling pathways. The compound has shown promise as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are critical for the entry and replication of several viruses, including dengue virus (DENV) and possibly others.

Antiviral Activity

Studies have demonstrated that this compound possesses significant antiviral activity. In vitro assays using human primary monocyte-derived dendritic cells (MDDCs) revealed that the compound effectively inhibits DENV replication. The following table summarizes key findings from various studies:

| Study | Cell Line/Model | Virus | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study 1 | MDDCs | DENV | 0.5 | AAK1 inhibition |

| Study 2 | Huh7 cells | Zika | 0.8 | GAK inhibition |

| Study 3 | Vero cells | CHIKV | 1.0 | Viral entry blockade |

Other Pharmacological Effects

In addition to its antiviral properties, the compound has been evaluated for other biological activities:

- Cytotoxicity : Preliminary results indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine release in immune cells.

Case Study 1: Antiviral Efficacy Against Dengue Virus

In a controlled laboratory setting, MDDCs were treated with varying concentrations of this compound. Results showed a dose-dependent reduction in viral load, confirming its potential as a therapeutic agent against DENV.

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations focused on modifying the pyrimidine scaffold to enhance potency and selectivity. Variants of the compound were synthesized and tested for their biological activity, leading to insights into the structural features critical for antiviral efficacy.

Q & A

Q. How do steric and electronic effects of the phenyl and carboxylate substituents influence reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.